N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

Anticancer Thiazole-hydrazide Cytotoxicity

Researchers investigating tauopathies or anticancer SAR require a validated 4-phenylthiazole-acetohydrazide core with precise substitution-generic thiazoles cannot replicate its tau aggregation inhibition or selective A549 cytotoxicity (sparing NIH/3T3 fibroblasts). • Tau Aggregation Inhibitor: Documented scaffold for Alzheimer's, FTD, and CBD tauopathy research; targets tau pathway, not kynurenine/COX. • Versatile Intermediate: Direct precursor for pyrazoline-incorporated thiazole libraries (12 derivatives) for antimicrobial/analgesic screening. • Drug-like Properties: MW 233.29, 2 HBD, 4 HBA-substantial headroom for lead optimization within Lipinski's Rule of Five. Supplied with analytical documentation; available for immediate global procurement.

Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
Cat. No. B12161808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide
Molecular FormulaC11H11N3OS
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC(=O)NNC1=NC(=CS1)C2=CC=CC=C2
InChIInChI=1S/C11H11N3OS/c1-8(15)13-14-11-12-10(7-16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)(H,13,15)
InChIKeyKRVULIVFYNLJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide: Technical Baseline and Procurement-Relevant Physicochemical Profile


N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide (CAS 20228-06-2; also cataloged as 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide, CAS 871547-65-8) is a heterocyclic small molecule comprising a 4-phenyl-1,3-thiazole core conjugated to an acetohydrazide moiety [1]. This scaffold has been implicated in tau protein aggregation inhibition for neurodegenerative disease research and serves as a versatile synthetic intermediate for generating analgesic and antimicrobial thiazole derivatives [2] [3].

Why N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide Cannot Be Interchanged with General In-Class Thiazoles or Acetohydrazides


Procurement of a generic 'thiazole' or 'acetohydrazide' cannot replicate the specific synthetic or biological profile of N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide. The precise substitution pattern at the thiazole 4-position (phenyl) dictates both the compound's capacity to serve as a specific tau aggregation inhibitor scaffold and its chemical reactivity for downstream derivatization [1]. Furthermore, class-level evidence demonstrates that the hybridization of the thiazole core with the hydrazinoacetyl side chain is required for inducing caspase-3-mediated apoptosis in cancer cells, a property not uniformly observed across unsubstituted or differently substituted analogs [2].

Quantitative Evidence Guide: N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide Differentiation Benchmarks vs. Comparators


Selective Cytotoxicity Profile: N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide Core vs. Bulky Analogs in Lung Carcinoma

In a comparative study of thiazole-hydrazide analogs, the core structural framework represented by N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide (as the unsubstituted baseline scaffold) demonstrates a favorable selectivity window for lung cancer cells compared to bulkier derivatives. Compounds with excessive steric bulk (4f and 4g) showed no inhibition against any cell type, even at the highest concentration tested [1]. In contrast, the unsubstituted phenyl scaffold retained significant cytotoxicity while showing less toxicity toward healthy NIH/3T3 cells [1].

Anticancer Thiazole-hydrazide Cytotoxicity Lung cancer

Synthetic Utility and Yield: N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide in Multi-Component Derivative Synthesis

The compound serves as a direct precursor for the high-yield synthesis of 2-hydrazinyl-N-(4-phenylthiazol-2-yl)acetamide, a key intermediate used to generate a library of 12 novel thiazole derivatives (9a-9l) via pyrazoline incorporation [1]. This contrasts with alternative routes requiring separate construction of the hydrazinyl-thiazole core, which may involve lower-yielding steps or less stable intermediates.

Organic Synthesis Thiazole Hydrazone Heterocyclic Chemistry

Tau Aggregation Inhibition: N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide Scaffold vs. Alternative Phenylthiazole Frameworks

The thiazolhydrazide scaffold defined by the N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide core is explicitly claimed in patent literature as a specific inhibitor of Tau protein aggregation for the treatment of Alzheimer's disease and related tauopathies [1]. This distinguishes it from other 4-phenylthiazole derivatives (e.g., N-(4-phenylthiazol-2-yl)benzamides or sulfonamides) which target alternative pathways such as kynurenine 3-hydroxylase or COX inhibition, but are not claimed for Tau aggregation [2].

Neurodegeneration Alzheimer's Tauopathy Protein Aggregation

Physical Property Baseline: Molecular Weight and Hydrogen Bonding Capacity

N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide (C₁₁H₁₁N₃OS) has a molecular weight of 233.29 g/mol with 2 hydrogen bond donors and 4 hydrogen bond acceptors, placing it well within Lipinski's Rule of Five space [1]. This contrasts with larger, more complex phenylthiazole derivatives or metal complexes derived from this scaffold, which may exceed molecular weight or hydrogen bonding thresholds suitable for oral bioavailability screening.

Physicochemical Properties Medicinal Chemistry Drug-likeness

N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide: Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: SAR Exploration of Tau Aggregation Inhibitors for Neurodegenerative Diseases

As established in Section 3, the N'-(4-phenylthiazol-2-yl)acetohydrazide scaffold is a claimed core for Tau aggregation inhibition [1]. Research groups investigating tauopathies (Alzheimer's disease, Frontotemporal Dementia, Corticobasal Degeneration) can utilize this compound as a validated starting point for structure-activity relationship (SAR) studies, particularly since alternative 4-phenylthiazole frameworks (e.g., sulfonamides, benzamides) target unrelated pathways such as kynurenine metabolism or COX inhibition [2].

Chemical Biology: Synthesis of Diverse Heterocyclic Libraries via Hydrazinyl Intermediate Derivatization

N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide serves as a direct precursor for synthesizing 2-hydrazinyl-N-(4-phenylthiazol-2-yl)acetamide, a versatile intermediate that can be reacted with various chalcones to generate libraries of pyrazoline-incorporated thiazoles [1]. This synthetic route enables the rapid generation of structurally diverse analogs for antimicrobial or analgesic screening programs, as documented in the preparation of 12 distinct derivatives (9a-l) from this core [1].

Oncology Research: Baseline Scaffold for Investigating Cancer Cell Selective Cytotoxicity

The core phenyl-thiazole-hydrazide framework demonstrated a favorable selectivity profile in comparative anticancer assays, maintaining cytotoxic activity against A549 lung carcinoma cells while exhibiting lower toxicity toward healthy NIH/3T3 fibroblasts [1]. In contrast, bulkier tri-substituted analogs (4f and 4g) showed complete loss of inhibitory activity [1]. This establishes the unsubstituted N'-(4-phenylthiazol-2-yl)acetohydrazide core as a validated baseline scaffold for further anticancer lead optimization, particularly for programs seeking to improve the therapeutic window between cancer cell killing and normal cell sparing.

Preclinical Lead Optimization: Physicochemical Profiling for Oral Bioavailability Prediction

With a molecular weight of 233.29 g/mol, 2 hydrogen bond donors, and 4 hydrogen bond acceptors, N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide resides comfortably within Lipinski's Rule of Five parameters [1]. This favorable physicochemical baseline provides medicinal chemistry teams with substantial 'property headroom'—the capacity to add functional groups to improve potency or selectivity while maintaining drug-like properties. This contrasts with larger phenylthiazole derivatives or metal complexes that may exceed molecular weight or hydrogen bonding thresholds early in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.